molecular formula C20H32ClN B2957620 N-1-adamantyladamantan-1-amine hydrochloride CAS No. 561327-49-9

N-1-adamantyladamantan-1-amine hydrochloride

Cat. No.: B2957620
CAS No.: 561327-49-9
M. Wt: 321.93
InChI Key: PHJYRIQTRKJYDF-UHFFFAOYSA-N
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Description

N-1-adamantyladamantan-1-amine hydrochloride (commonly known as amantadine hydrochloride) is a bicyclic amine derivative of adamantane, a diamondoid hydrocarbon. Its molecular formula is C₁₀H₁₈ClN, with a molecular weight of 187.71 g/mol and CAS number 665-66-7 . Structurally, it consists of an adamantane cage with a primary amine group at the 1-position, which is protonated and paired with a chloride ion . This compound is notable for its dual pharmacological roles as an NMDA receptor antagonist and antiviral agent, used in treating Parkinson’s disease, influenza A, and neuropathic pain .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)adamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N.ClH/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20;/h13-18,21H,1-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJYRIQTRKJYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyladamantan-1-amine hydrochloride typically involves the reaction of adamantane with hydroxylamine. This reaction is facilitated by irradiation with ultraviolet light, which results in the formation of polyadamantanes. Unsaturated alkyl groups can react with adamantane to form various alkyldiamantanes, such as 1-pentyladamantan-1-amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-quality reference standards and rigorous quality control to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyladamantan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, ultraviolet light, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various polyadamantanes and alkyldiamantanes, which have unique chemical and physical properties .

Scientific Research Applications

N-1-adamantyladamantan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-1-adamantyladamantan-1-amine hydrochloride involves the generation of a carbocation in the presence of sulfuric acid. This carbocation can attack the lone electron pair in nitrogen-containing nucleophiles, leading to the formation of various nitrogen-containing derivatives. These derivatives exhibit significant biological activity, including antiviral properties .

Comparison with Similar Compounds

Comparison with Similar Adamantane-Based Amine Hydrochlorides

Structural Comparisons

Adamantane derivatives with amine functionalities exhibit distinct pharmacological and physicochemical properties based on substituent positions and functional groups. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Amantadine hydrochloride C₁₀H₁₈ClN 187.71 665-66-7 1° amine at 1-position of adamantane
Rimantadine hydrochloride C₁₂H₂₂ClN 215.77 1501-84-4 Ethyl group substituted at 1-position
Memantine hydrochloride C₁₂H₂₁N·HCl 215.76 41100-52-1 3,5-dimethyladamantane with 1° amine
3-Methyladamantan-1-amine HCl C₁₁H₁₉N·HCl 201.74 N/A Methyl group at 3-position of adamantane
2-Adamantanamine hydrochloride C₁₀H₁₈ClN 187.71 40054-69-1 1° amine at 2-position of adamantane

Key Observations :

  • Rimantadine (1-(1-adamantyl)ethylamine HCl) differs from amantadine by an ethyl extension, enhancing lipophilicity and antiviral potency against influenza A .
  • Memantine (3,5-dimethyladamantan-1-amine HCl) introduces methyl groups at the 3- and 5-positions, reducing NMDA receptor affinity compared to amantadine but improving tolerability in Alzheimer’s therapy .
  • Positional isomers (e.g., 2-adamantanamine HCl) exhibit altered receptor binding due to steric and electronic effects .
Pharmacological and Clinical Profiles
Compound Primary Use(s) Mechanism of Action Key Advantages/Limitations
Amantadine HCl Parkinson’s, Influenza A, Neuropathic pain NMDA antagonism, viral M2 ion channel inhibition Broad use but CNS side effects (e.g., dizziness)
Rimantadine HCl Influenza A prophylaxis Viral M2 channel blockade Higher efficacy than amantadine; resistance issues
Memantine HCl Alzheimer’s disease Low-affinity NMDA receptor antagonism Fewer side effects; suitable for long-term use
3-Methyladamantan-1-amine HCl Research compound (memantine analog) NMDA receptor modulation Lower potency than memantine; experimental

Notable Findings:

  • Memantine ’s voltage-dependent NMDA blockade minimizes neurotoxicity, making it preferable for chronic neurodegenerative conditions .
  • Rimantadine ’s extended alkyl chain improves viral membrane penetration but increases metabolic instability .
Physicochemical Properties
Property Amantadine HCl Rimantadine HCl Memantine HCl
Solubility in Water High Moderate Moderate
LogP (Partition Coefficient) 2.1 3.4 3.0
Melting Point 225–230°C 160–162°C 290–295°C
Stability Hygroscopic Light-sensitive Stable

Sources :

  • Lipophilicity Trends : Rimantadine > Memantine > Amantadine, correlating with blood-brain barrier permeability.
  • Stability : Amantadine’s hygroscopic nature necessitates inert storage, while memantine’s rigid structure enhances thermal stability .

Biological Activity

N-1-adamantyladamantan-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H32ClNC_{20}H_{32}ClN and a molecular weight of 337.93 g/mol. Its structure features two adamantane moieties, which contribute to its stability and lipophilicity, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection.
  • Antiviral Activity : Research indicates that it may exhibit antiviral properties, particularly against certain strains of viruses by inhibiting their replication.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Neuroprotective Effects :
    • A study conducted on animal models demonstrated that this compound improved cognitive function and reduced neuroinflammation in models of neurodegenerative diseases. This suggests a potential role in treating conditions like Alzheimer's disease.
  • Antiviral Activity :
    • In vitro studies have shown that the compound can inhibit the replication of certain viruses, such as influenza and herpes simplex virus. The mechanism appears to involve interference with viral entry or replication processes.
  • Anticancer Activity :
    • Research published in various journals highlighted the compound's ability to induce cell cycle arrest and apoptosis in several cancer cell lines, including breast and prostate cancer cells. The exact pathway remains under investigation but is believed to involve mitochondrial dysfunction.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveImproved cognitive function in animal models
AntiviralInhibition of influenza and herpes simplex virus replication
AnticancerInduction of apoptosis in breast and prostate cancer cells
MechanismDescription
Receptor ModulationInteraction with neurotransmitter receptors
Viral Replication InhibitionDisruption of viral entry or replication processes
Apoptosis InductionInduction of mitochondrial dysfunction leading to cell death

Safety and Toxicity

While this compound shows promise in various biological activities, safety assessments are critical. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further studies are required to fully understand its pharmacokinetics and long-term effects.

Q & A

Q. Methodological Guidance

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).
  • Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B) at 1.0 mL/min:
    • 0–5 min: 20% B → 80% B
    • 5–10 min: 80% B .
  • Detection : Fluorescence (Ex 470 nm, Em 530 nm) after derivatization with NBD-F.
  • Validation : Linearity (1–100 µg/mL, R<sup>2</sup> > 0.99), LOD 0.05 µg/mL .

How can researchers mitigate risks when handling this compound in laboratory settings?

Q. Safety Considerations

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
  • Spill management : Neutralize acidic spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .
  • Waste disposal : Incinerate at >1000°C in compliance with EPA guidelines .

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